(3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one
CAS No.: 31541-36-3
Cat. No.: VC11798287
Molecular Formula: C16H11NO2
Molecular Weight: 249.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31541-36-3 |
|---|---|
| Molecular Formula | C16H11NO2 |
| Molecular Weight | 249.26 g/mol |
| IUPAC Name | (3Z)-3-phenacylidene-1H-indol-2-one |
| Standard InChI | InChI=1S/C16H11NO2/c18-15(11-6-2-1-3-7-11)10-13-12-8-4-5-9-14(12)17-16(13)19/h1-10H,(H,17,19)/b13-10- |
| Standard InChI Key | HYHFPMWIIOXTBM-RAXLEYEMSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C(=O)/C=C\2/C3=CC=CC=C3NC2=O |
| SMILES | C1=CC=C(C=C1)C(=O)C=C2C3=CC=CC=C3NC2=O |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C=C2C3=CC=CC=C3NC2=O |
Introduction
Chemical Structure and Properties
Molecular Identity
(3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one (CAS: 31541-36-3) belongs to the indolin-2-one family, featuring a Z-configuration at the ethylidene double bond. Its IUPAC name, (3Z)-3-phenacylidene-1H-indol-2-one, reflects the phenacylidene substituent at the 3-position of the indole scaffold . The molecular formula is C₁₆H₁₁NO₂, with a molecular weight of 249.26 g/mol .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 31541-36-3 |
| Molecular Formula | C₁₆H₁₁NO₂ |
| Molecular Weight | 249.26 g/mol |
| IUPAC Name | (3Z)-3-phenacylidene-1H-indol-2-one |
| XLogP3 | 2.4 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
The compound’s planar structure enables π-π stacking interactions, while the ketone and lactam groups contribute to hydrogen bonding capabilities . Its stereoelectronic properties, computed via PubChem, suggest moderate lipophilicity (XLogP3 = 2.4), balancing membrane permeability and aqueous solubility .
Synthesis and Optimization
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics. A 2014 study demonstrated that microwave-assisted synthesis reduces reaction times to 15–30 minutes while improving yields to 80–90%. This method enhances regioselectivity, favoring the Z-isomer due to controlled thermal conditions.
Table 2: Comparison of Synthesis Methods
| Method | Reaction Time | Yield (%) | Isomeric Purity |
|---|---|---|---|
| Conventional Reflux | 8–12 hours | 50–65 | 85% Z-isomer |
| Microwave-Assisted | 15–30 minutes | 80–90 | >95% Z-isomer |
Biological Activities and Mechanisms
Nrf2 Activation and Cytoprotection
The compound potently activates the Nrf2-Keap1 pathway, a master regulator of antioxidant response elements (AREs). By inhibiting Keap1-mediated ubiquitination of Nrf2, it promotes the nuclear translocation of Nrf2, inducing phase II detoxifying enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1) and glutathione S-transferase (GST) . In Keap1+/+ mouse embryonic fibroblasts (MEFs), the compound elevated NQO1 activity by 4.5-fold, an effect absent in Keap1−/− MEFs .
Anti-Inflammatory Effects via NF-κB Suppression
Beyond antioxidant effects, the compound suppresses NF-κB signaling, a key driver of inflammation. It inhibits IκB kinase (IKK), preventing IκB degradation and subsequent NF-κB nuclear translocation . In lipopolysaccharide (LPS)-stimulated macrophages, it reduced TNF-α and IL-6 production by 70% and 65%, respectively .
Table 3: Key Pharmacological Effects
| Target Pathway | Biological Effect | Experimental Model |
|---|---|---|
| Nrf2-Keap1 | ↑ NQO1, GST activity | Keap1+/+ MEFs |
| NF-κB | ↓ TNF-α, IL-6 | LPS-stimulated macrophages |
| Apoptosis | ↑ Caspase-3/7 activity | HT-29 colon cancer cells |
Research Findings and Applications
Anticancer Activity
The compound induces apoptosis in cancer cells via caspase-3/7 activation. In HT-29 colon adenocarcinoma cells, it elicited a 50% reduction in viability at 10 μM, with minimal toxicity to non-cancerous fibroblasts . Molecular docking studies suggest interactions with survivin and Bcl-2, pro-survival proteins overexpressed in tumors.
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